N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a phenylsulfonamide group and an indole-ethyl side chain. The compound integrates two pharmacologically significant motifs:
Properties
Molecular Formula |
C21H20N4O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H20N4O3S2/c26-20(22-11-10-15-13-23-19-9-5-4-8-18(15)19)12-16-14-29-21(24-16)25-30(27,28)17-6-2-1-3-7-17/h1-9,13-14,23H,10-12H2,(H,22,26)(H,24,25) |
InChI Key |
HIOZAMRZNRKPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group. The thiazole ring is then constructed through a cyclization reaction involving a suitable precursor. Finally, the phenylsulfonyl group is introduced via a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. In vitro studies have shown that N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. Its ability to induce apoptosis (programmed cell death) in cancer cells has been documented. The indole and thiazole components are thought to play crucial roles in modulating signaling pathways associated with cancer cell proliferation and survival.
Case Study:
A study evaluating the effects of similar thiazole-containing compounds on cancer cell lines demonstrated significant cytotoxic effects, suggesting that this compound may have comparable efficacy against specific cancer types .
Antitubercular Activity
The compound has also been explored for its potential against Mycobacterium tuberculosis. Initial screenings have shown promising results, indicating that it may inhibit vital mycobacterial enzymes involved in the pathogen's metabolism. Further studies are required to elucidate its mechanism of action and therapeutic potential in treating tuberculosis.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials: The synthesis begins with an indole derivative.
- Alkylation: The indole undergoes alkylation to introduce the ethyl group.
- Thiazole Formation: A cyclization reaction is performed to construct the thiazole ring.
- Sulfonamide Introduction: The phenylsulfonyl group is added through a sulfonylation reaction.
Potential for Drug Development
Given its diverse biological activities, this compound presents a compelling candidate for further drug development. Its unique structure allows for modifications that could enhance its potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the thiazole ring and phenylsulfonyl group can modulate the compound’s overall activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
Thiazole vs. Thiadiazole Cores :
- Thiazole-based compounds (e.g., Mirabegron) often target G-protein-coupled receptors (GPCRs), while thiadiazole derivatives (e.g., CDK5 inhibitors) show kinase selectivity .
- The phenylsulfonamide group in the target compound may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to Mirabegron’s hydroxy-phenylethylamine .
Indole Substituents :
- Indole-ethyl side chains (target compound, V014-0775) improve blood-brain barrier penetration compared to simpler acetamides (e.g., Mirabegron) .
- Substitutions at the indole 3-position (e.g., hydroxyl or methoxy groups) are critical for melatonin receptor affinity, absent in the target compound .
Pharmacokinetic Profiles :
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features an indole moiety, a thiazole ring, and a phenylsulfonyl group, which together may contribute to its diverse biological effects.
Molecular Formula and Weight
- Molecular Formula : C21H20N4O3S2
- Molecular Weight : 440.5 g/mol
Structural Characteristics
The compound's structure includes:
- An indole group, known for its role in various biological activities.
- A thiazole ring, which is often associated with antimicrobial properties.
- A phenylsulfonyl group that can enhance the compound's interaction with biological targets.
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The indole moiety may interact with various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The thiazole and phenylsulfonyl groups can modulate enzyme activities, potentially inhibiting key metabolic pathways.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit anticancer properties. For example, analogs of indole derivatives have demonstrated preferential suppression of cancer cell growth (e.g., A549 lung cancer cells) compared to non-tumor cells . This suggests that this compound may also possess similar anticancer effects.
Antimicrobial Properties
The thiazole ring in the compound has been linked to antimicrobial activity. Sulfonamide derivatives are known to exhibit antibacterial effects, and there is potential for this compound to show similar properties against various pathogens .
In Vitro Studies
In vitro studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound were tested against different cancer cell lines, showing varying degrees of cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Example 1 | A549 (Lung Cancer) | 10 |
| Example 2 | MV4-11 (Leukemia) | 0.3 |
| Example 3 | MOLM13 (Leukemia) | 1.2 |
These findings indicate a promising avenue for further exploration of the compound's efficacy in cancer treatment.
Pharmacological Evaluation
Pharmacological evaluations have suggested that the compound may act as an inhibitor of specific kinases involved in cancer progression. Similar compounds have shown effective inhibition of MEK1/2 kinases, leading to reduced phosphorylation of downstream effectors like ERK1/2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
